Novel diacylglycerol (DAG) photoswitch, enabling efficient control of TRPC3 by light OptoDArG is a diacylglycerol (DAG) photoswitch, which enables efficient control of TRPC3 by light.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ONO-0300302 is a Slow Tight Binding LPA1 Antagonist (IC50: 0.16 nM) for the Treatment of Benign Prostatic Hyperplasia. ONO-0300302 inhibited significantly an LPA-induced increase of intraurethral pressure (IUP) in rat (3 mg/kg, p.o.) and dog (1 mg/kg, p.o.) over 12 h. Binding experiments with [3H]-ONO-0300302 suggest that the observed long duration action is because of the slow tight binding character of ONO-0300302.
Highly potent and selective 5-HT3 antagonist. Potent antiemetic in vivo. Ondansetron (hydrochloride) (CRM) is a certified reference material categorized as an antiemetic. Formulations containing ondansetron have been used to reduce alcohol consumption and mood disturbances in early-onset alcoholics. This product is intended for research and forensic applications. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Ondansetron is a carbazole derivative with antiemetic activity. As a selective serotonin receptor antagonist, ondansetron competitively blocks the action of serotonin at 5HT3 receptors, resulting in suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. (NCI04) Ondansetron, also known as zofran odt or GR-38032F, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Ondansetron is a drug which is used for the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy, postoperation, and radiation. also used for the treatment of postoperative nausea and vomiting. Ondansetron exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ondansetron has been found in human liver tissue. Within the cell, ondansetron is primarily located in the membrane (predicted from logP). Ondansetron is a potentially toxic compound. Ondansetron is a member of carbazoles.
Oncrasin-1 is an anticancer agent that has activity against lung cancer cells expressing constitutively active K-Ras (IC50s = 0.25, 1, 1.58, and 0.11 for H460, H2122, A549, and H2887 cells, respectively). It induces nuclear aggregation of atypical protein kinase C (aPKC) PKCι and apoptosis in T29Kt1 and H460 cells. Oncrasin-1 (100 mg/kg per day) reduces tumor volume and increases survival time in an H460 mouse xenograft model. Oncrasin-1 is an antitumor agent. It acts by inducing abnormal nuclear aggregation of PKC1 and suppressing RNA transcription.
Novel Long-Acting Prostacyclin Agonist, Promoting Synthesis of Hepatocyte Growth Factor and Increasing Cyclic AMP Concentration via IP-Receptor Signaling Ono 1301 is a non-prostanoid prostaglandin I2 mimetic coumpound with inhibitory activity against thromboxane A2 synthase. It is also a novel long-acting prostacyclin agonist loaded in PLGA microspheres prepared using different molecular weights of PLGA. ONO-1301 suppresses pancreatic fibrosis in the DBTC-induced CP model by inhibiting monocyte activity not only with induction of HGF but also by ONO-1301 itself. It also works through promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling.